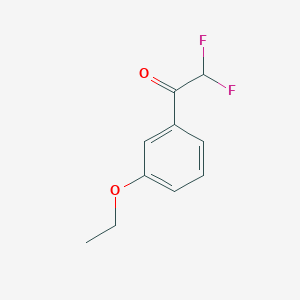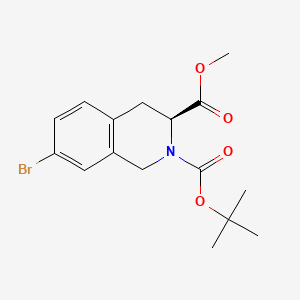
2-tert-butyl 3-methyl (3S)-7-bromo-1,2,3,4-tetrahydroisoquinoline-2,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-butyl 3-methyl (3S)-7-bromo-1,2,3,4-tetrahydroisoquinoline-2,3-dicarboxylate is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl 3-methyl (3S)-7-bromo-1,2,3,4-tetrahydroisoquinoline-2,3-dicarboxylate typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and can be tailored to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability . These systems allow for precise control over reaction conditions, leading to improved yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
2-tert-butyl 3-methyl (3S)-7-bromo-1,2,3,4-tetrahydroisoquinoline-2,3-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, the Suzuki–Miyaura coupling reaction requires a palladium catalyst and an organoboron compound . Oxidation reactions may require strong oxidizing agents, while reduction reactions may require strong reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield a ketone or an aldehyde, while reduction may yield an alcohol.
Scientific Research Applications
2-tert-butyl 3-methyl (3S)-7-bromo-1,2,3,4-tetrahydroisoquinoline-2,3-dicarboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be used in the study of biological pathways and mechanisms due to its unique structure.
Industry: It may be used in the production of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-tert-butyl 3-methyl (3S)-7-bromo-1,2,3,4-tetrahydroisoquinoline-2,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, thereby modulating biological processes. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoquinoline derivatives and compounds with tert-butyl and methyl groups. Examples include:
- 1,2,3,4-tetrahydroisoquinoline
- 2-tert-butyl 3-methyl 1,2,3,4-tetrahydroisoquinoline
Uniqueness
The uniqueness of 2-tert-butyl 3-methyl (3S)-7-bromo-1,2,3,4-tetrahydroisoquinoline-2,3-dicarboxylate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C16H20BrNO4 |
|---|---|
Molecular Weight |
370.24 g/mol |
IUPAC Name |
2-O-tert-butyl 3-O-methyl (3S)-7-bromo-3,4-dihydro-1H-isoquinoline-2,3-dicarboxylate |
InChI |
InChI=1S/C16H20BrNO4/c1-16(2,3)22-15(20)18-9-11-7-12(17)6-5-10(11)8-13(18)14(19)21-4/h5-7,13H,8-9H2,1-4H3/t13-/m0/s1 |
InChI Key |
AUVPVHBZXCGVRS-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2=C(C[C@H]1C(=O)OC)C=CC(=C2)Br |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(CC1C(=O)OC)C=CC(=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


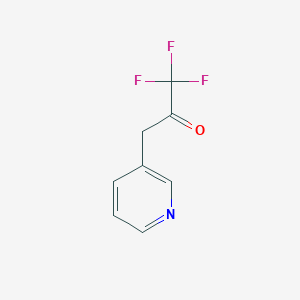
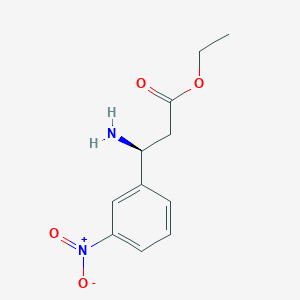
![1-[(Prop-2-EN-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13500430.png)

![tert-butyl N-[1-(2-chloropyridin-3-yl)cyclopropyl]carbamate](/img/structure/B13500436.png)
![N-(4-{2-[(4-methyl-3-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide](/img/structure/B13500457.png)
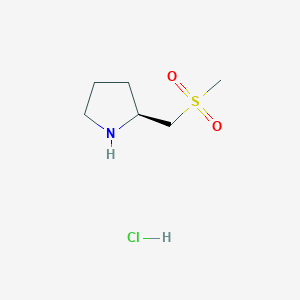

![2,2,2-Trifluoro-1-{6-oxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one](/img/structure/B13500483.png)
![8-Fluoro-1,3,4,5-tetrahydrobenzo[b]azepin-2-one](/img/structure/B13500491.png)
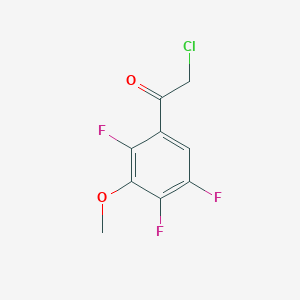
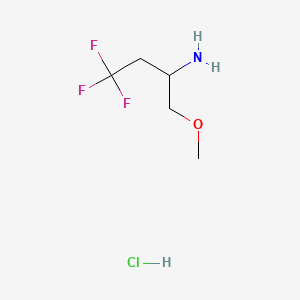
![7-Bromo-1,2,3,4-tetrahydrospiro[2-benzazepine-5,1'-cyclopropan]-1-one](/img/structure/B13500507.png)
